molecular formula C15H24ClN3O3S B14783173 6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride

6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride

Cat. No.: B14783173
M. Wt: 361.9 g/mol
InChI Key: NJFHBXJMXCUBBY-UHFFFAOYSA-N
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Description

6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[320]heptane-2-carboxylic acid;hydrochloride is a complex organic compound that belongs to the class of β-lactam antibiotics This compound is characterized by its unique bicyclic structure, which includes a β-lactam ring fused with a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the β-lactam ring: This is achieved through the cyclization of a suitable amino acid derivative.

    Introduction of the thiazolidine ring: This step involves the reaction of the β-lactam intermediate with a thiol compound under specific conditions.

    Incorporation of the azepane moiety: The azepane group is introduced through a nucleophilic substitution reaction, where an appropriate azepane derivative reacts with the intermediate.

    Formation of the hydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, and halides; reactions are conducted under controlled temperatures and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial properties due to its β-lactam structure.

    Medicine: Investigated for its potential use as an antibiotic, particularly against resistant bacterial strains.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride involves the inhibition of bacterial cell wall synthesis. The compound binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final stages of cell wall synthesis. This leads to cell lysis and death of the bacterial cell. The azepane moiety enhances the binding affinity and specificity of the compound towards PBPs.

Comparison with Similar Compounds

Similar Compounds

    Azlocillin: Another β-lactam antibiotic with a similar mechanism of action.

    Oxacillin: A penicillin antibiotic used to treat resistant staphylococci infections.

    Meropenem: A broad-spectrum carbapenem antibiotic.

Uniqueness

6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride is unique due to its specific bicyclic structure and the presence of the azepane moiety, which enhances its antibacterial properties and binding affinity to PBPs compared to other β-lactam antibiotics.

Properties

Molecular Formula

C15H24ClN3O3S

Molecular Weight

361.9 g/mol

IUPAC Name

6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C15H23N3O3S.ClH/c1-15(2)11(14(20)21)18-12(19)10(13(18)22-15)16-9-17-7-5-3-4-6-8-17;/h9-11,13H,3-8H2,1-2H3,(H,20,21);1H

InChI Key

NJFHBXJMXCUBBY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)O)C.Cl

Origin of Product

United States

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